molecular formula C7H18N2S2 B3049985 Ethylamine, 2,2'-isopropylidenedithiobis- CAS No. 22907-30-8

Ethylamine, 2,2'-isopropylidenedithiobis-

Cat. No. B3049985
CAS RN: 22907-30-8
M. Wt: 194.4 g/mol
InChI Key: XUADAJPQEPPSHU-UHFFFAOYSA-N
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Description

Ethylamine, 2,2’-isopropylidenedithiobis- is a chemical compound with the molecular formula C7H18N2S2 and a molecular weight of 194.4 g/mol .


Molecular Structure Analysis

The molecular structure of Ethylamine, 2,2’-isopropylidenedithiobis- is represented by the SMILES notation CC(C)(SCCN)SCCN .


Physical And Chemical Properties Analysis

Ethylamine, 2,2’-isopropylidenedithiobis- has a solubility of 2.948e+004 mg/L in 25 ºC water. It has a density of 1.1±0.1 g/cm^3. Its melting point is 82.77 ºC and its boiling point is 293.21 ºC .

Scientific Research Applications

  • Dynamic Combinatorial Chemistry : Haussmann, Khan, and Stoddart (2007) explored the formation of dynamic combinatorial libraries, including [2]rotaxanes, through the interaction of 2,6-diformylpyridine and 2,2'-oxybis(ethylamine). They found that the templating of dumbbell molecules selectively created [2]rotaxanes, retaining dynamic characteristics in solution and demonstrating kinetic selection during crystallization processes (Haussmann, Khan, & Stoddart, 2007).

  • Spectroscopy and Molecular Structure : Tsuboi et al. (1975) investigated the infrared absorption spectra of ethylamine in various isotopic forms. They analyzed the torsional oscillations of the methyl and amino groups, proposing a probable potential function for internal rotation about the C–N bond, contributing to understanding the molecular structure of ethylamine (Tsuboi et al., 1975).

  • Nuclear Magnetic Resonance Studies : Dagnall, Hague, and Mcadam (1984) reported on the 13C n.m.r. spectra of various polyamines including 2,2′-ethylene di-iminobis(ethylamine), providing insights into their chemical shift and molecular structure through empirical relationships (Dagnall, Hague, & Mcadam, 1984).

  • Biomass Decomposition and Combustion : Altarawneh, Almatarneh, Marashdeh, and Dlugogorski (2016) studied the thermochemical and kinetic parameters of ethylamine's bimolecular reactions with radicals formed during biomass decomposition. Their research provided insights into the reaction dynamics of ethylamine under various temperature conditions (Altarawneh et al., 2016).

  • Photocatalytic Antimicrobial Activities : Al Awak et al. (2017) investigated the photo-activated antibacterial function of carbon dots functionalized with 2,2'-(ethylenedioxy)bis(ethylamine), revealing a correlation between the carbon dots' fluorescence quantum yields and their effectiveness in antimicrobial activities (Al Awak et al., 2017).

  • Radio-Opacity in Medical Applications : Leon, Lee, Preul, McLemore, and Vernon (2009) synthesized and characterized a radio-opaque thermosensitive polymer, using 2,2′-(ethylenedioxy)bis(ethylamine)-2,3,5-triiodobenzamide, demonstrating its potential in medical imaging and other applications (Leon et al., 2009).

Safety and Hazards

The safety data sheet for Ethylamine, a related compound, indicates that it is extremely flammable and contains gas under pressure. It may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a synthetic material intermediate and a general organic reagent , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

As a synthetic material intermediate and a general organic reagent , it likely interacts with its targets through chemical reactions, potentially altering their structure or function.

Biochemical Pathways

Given its role as a synthetic material intermediate and a general organic reagent , it may be involved in a wide range of biochemical reactions.

Result of Action

As a synthetic material intermediate and a general organic reagent , it may have diverse effects depending on the specific context of its use.

Action Environment

It is soluble in regular aqueous solutions , suggesting that its action may be influenced by the pH, temperature, and other characteristics of the solution.

properties

IUPAC Name

2-[2-(2-aminoethylsulfanyl)propan-2-ylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUADAJPQEPPSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(SCCN)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177448
Record name Ethylamine, 2,2'-isopropylidenedithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylamine, 2,2'-isopropylidenedithiobis-

CAS RN

22907-30-8
Record name 2,2′-[(1-Methylethylidene)bis(thio)]bis[ethanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22907-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2,2'-isopropylidenedithiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022907308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2,2'-isopropylidenedithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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